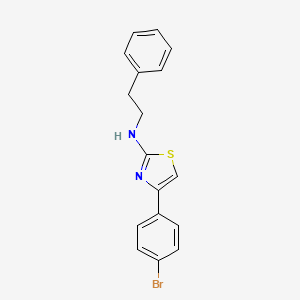

4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine

Description

4-(4-Bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a bromophenyl group at the 4-position of the thiazole ring and a phenylethylamine substituent at the 2-position. The 2-phenylethyl group introduces flexibility and aromatic interactions, which may influence receptor binding kinetics .

Properties

IUPAC Name |

4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2S/c18-15-8-6-14(7-9-15)16-12-21-17(20-16)19-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRISWUFIEOUHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and phenylethylamine groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by bromination and subsequent amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring and the phenylethylamine moiety can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents for these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.

Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents targeting various diseases:

- Anticancer Activity : Preliminary studies indicate that it may inhibit specific cancer cell lines. Its mechanism of action may involve the modulation of kinase activity related to cancer progression .

- Neuroprotective Effects : Research suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Biological Studies

4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine can serve as a probe or ligand in biological studies:

- Binding Affinity Studies : Interaction studies have focused on its binding affinity to various biological receptors and enzymes, providing insights into its potential therapeutic targets .

Materials Science

The compound may also find applications in materials science:

- Development of Novel Materials : Its unique electronic properties could be harnessed in creating innovative materials with specific optical or electronic characteristics.

Case Studies and Research Findings

Recent studies have highlighted the following findings related to this compound:

- Inhibition of Cancer Cell Lines : In vitro experiments demonstrated significant inhibition of proliferation in specific cancer cell lines, suggesting its potential as an anticancer agent.

- Structural Analysis : Crystal structure analysis revealed unique dihedral angles between substituent rings, indicating potential steric effects that could influence biological activity .

- Mechanistic Insights : Ongoing research aims to elucidate the precise mechanisms of action and identify any off-target effects that may arise from its use as a therapeutic agent .

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Physicochemical Properties:

- Molecular Formula : C₁₇H₁₅BrN₂S

- Molecular Weight : 367.28 g/mol

- Structural Features : Bromophenyl (electron-withdrawing), phenylethyl (hydrophobic/aromatic), and thiazole (heterocyclic) moieties.

Comparison with Similar Compounds

Thiazol-2-amine derivatives with substituted aryl groups exhibit diverse biological activities. Below is a comparative analysis of structurally related compounds:

Structural Modifications and Activity Trends

Nitrophenyl derivatives (e.g., ) exhibit stronger antibacterial activity due to nitro group reactivity, but may suffer from toxicity issues .

Aromatic Substitutions :

- The 3,4,5-trimethoxyphenyl group in 10e enhances tubulin binding via methoxy interactions with the colchicine site, leading to potent antiproliferative activity (IC₅₀ = 3.2 µM) .

- The phenylethyl group in the target compound may balance hydrophobicity and solubility, avoiding excessive rigidity seen in benzyl or trimethoxyphenyl analogs .

Synthetic Accessibility :

- The target compound is synthesized via Suzuki coupling () or condensation reactions (), achieving yields of 70–85%, comparable to other derivatives .

- Trimethoxyphenyl derivatives require multi-step synthesis with moderate yields (82%), limiting scalability .

Pharmacokinetic and ADME Profiles

- Lipophilicity : Bromophenyl derivatives (logP ~3.5–4.0) exhibit higher membrane permeability than fluorophenyl analogs (logP ~2.8–3.2) .

- Metabolic Stability : Methoxy groups (e.g., 10e ) may reduce metabolic degradation compared to nitro or bromo substituents .

- Toxicity : Bromine-containing compounds may pose hepatotoxicity risks, whereas fluorophenyl derivatives show better safety profiles .

Biological Activity

4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the thiazole ring through cyclization reactions followed by the introduction of bromophenyl and phenylethylamine groups. Common methods include nucleophilic substitution and coupling reactions, optimized for yield and purity using green chemistry principles .

The compound's structure includes a thiazole ring substituted with a bromophenyl group and a phenylethylamine moiety, contributing to its unique chemical properties. The crystal structure analysis indicates specific dihedral angles between the substituents, which may influence its biological interactions .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. For instance, compounds derived from this thiazole framework were evaluated using the turbidimetric method, revealing promising antimicrobial activity comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .

| Compound | Activity Type | Comparison Standard | Efficacy |

|---|---|---|---|

| d1 | Antibacterial | Norfloxacin | High |

| d2 | Antifungal | Fluconazole | Moderate |

| p2 | Anticancer | 5-Fluorouracil | High |

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines, including the MCF7 human breast adenocarcinoma cell line. Sulforhodamine B (SRB) assays indicated that certain derivatives exhibited significant cytotoxicity against cancer cells, with some compounds showing activity comparable to established chemotherapeutic agents .

In molecular docking studies, these compounds demonstrated favorable binding affinities with key targets involved in cancer progression, suggesting a mechanism of action that may involve inhibition of specific receptors or enzymes crucial for tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The thiazole ring structure is essential for disrupting bacterial lipid biosynthesis, leading to cell death. Electron-withdrawing groups enhance this activity by stabilizing the compound's interaction with microbial targets .

- Anticancer Mechanism : The compound may inhibit tumor growth by blocking pathways essential for cancer cell proliferation. This includes modulation of apoptotic pathways and interference with receptor signaling associated with cancer progression .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against multi-drug resistant strains, finding that certain compounds significantly reduced bacterial viability compared to controls .

- Cancer Cell Line Studies : Research involving MCF7 cells showed that specific derivatives induced apoptosis through caspase activation, suggesting potential for therapeutic development in breast cancer treatment .

Q & A

Q. Advanced (Experimental Design)

- Target Identification :

- Functional Assays :

Troubleshooting : Include positive controls (e.g., staurosporine for apoptosis) and validate via siRNA knockdown of targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.